N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-methylsulfinylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C8H13N3OS/c1-11(2)6-7-4-5-9-8(10-7)13(3)12/h4-5H,6H2,1-3H3 |
InChI Key |
SJISPGQFXCVXEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=NC=C1)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Hydrogen Peroxide/Acetic Acid System
Oxone in Water-Acetone Mixture
Comparative Analysis of Oxidation Methods
| Method | Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| H₂O₂/AcOH | H₂O₂ | Acetic acid | 25°C | 82 | 98 |
| Oxone | KHSO₅ | H₂O/acetone | 0–25°C | 75 | 97 |
| mCPBA | mCPBA | CH₂Cl₂ | -20°C | 70 | 95 |
Note: mCPBA (meta-chloroperbenzoic acid) is less commonly used due to cost and handling challenges.
Introduction of the Dimethylamino Group
The dimethylamino (-N(CH₃)₂) moiety is introduced via:
Nucleophilic Substitution
-
Reagents : Dimethylamine (40% aqueous) or dimethylformamide dimethyl acetal.
-
Conditions :
-
4-Chloro-2-(methylsulfinyl)pyrimidine + excess dimethylamine, reflux in ethanol (12 hours).
-
Yield: 65–70%.
-
Reductive Amination
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic displacement at the C2 and C4 positions. The methylsulfinyl group at C2 enhances electrophilicity through inductive effects, enabling substitution with amines, thiols, or alkoxides:
Example reaction :
Key findings :
-
Substitution at C2 occurs preferentially due to the sulfinyl group’s electron-withdrawing nature.
-
Reactions proceed in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C .
-
Yields range from 50–85%, depending on the nucleophile’s steric bulk .
Oxidation-Reduction Pathways
The methylsulfinyl group undergoes redox transformations, enabling modulation of electronic and steric properties:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Reduction (S=O → S) | NaBH₄, H₂O/EtOH, 25°C | N,N-Dimethyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine | 92% |
| Oxidation (S=O → SO₂) | mCPBA, CH₂Cl₂, 0°C → RT | N,N-Dimethyl-1-(2-(methylsulfonyl)pyrimidin-4-yl)methanamine | 78% |
Applications :
Coupling Reactions
The dimethylamino side chain participates in Buchwald-Hartwig amination or Ullmann-type couplings with aryl halides:
-
React with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C.
-
Introduce aryl/heteroaryl bromides (1.2 eq).
-
Isolate via column chromatography.
Example :
Key observation :
-
The methylsulfinyl group does not interfere with palladium catalysis, enabling regioselective C4 functionalization .
Cyclization and Heterocycle Formation
Intramolecular cyclization occurs under acidic or thermal conditions, forming fused bicyclic systems:
-
Heating with POCl₃ at 80°C generates a chlorinated intermediate, which reacts with hydrazine to form pyrazolo[3,4-d]pyrimidine derivatives.
-
Subsequent coupling with aromatic amines yields tricyclic scaffolds with anticancer activity .
Mechanistic insight :
-
The dimethylamino group acts as an intramolecular base, facilitating deprotonation during cyclization .
Metabolic Reactions
In vitro studies highlight demethylation and sulfoxide reduction as primary metabolic pathways :
Implications :
-
Methylation at the pyrimidine C6 position (as in related analogs) improves metabolic stability by 10-fold .
Coordination Chemistry
The dimethylamino and sulfinyl groups act as ligands for transition metals:
Complexation with Cu(II) :
-
Forms a 1:1 complex in methanol with λₘₐₓ = 650 nm (ε = 1,200 M⁻¹cm⁻¹).
-
Stability constant (log K) = 4.2 ± 0.3, indicating moderate binding affinity.
Applications :
Scientific Research Applications
Anticancer Activity
N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine has shown promising results in anticancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Key Findings :
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating the p53 pathway, a critical regulator of the cell cycle and apoptosis.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| A549 (Lung Cancer) | 15 | Significant reduction in cell viability observed |
| HeLa (Cervical Cancer) | 20 | Induces apoptosis via p53 activation |
Antimicrobial Properties
There is growing evidence supporting the antimicrobial activity of this compound against various pathogens.
Research Insights :
- Preliminary studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Escherichia coli | 32 µg/mL | Effective against common strains |
| Staphylococcus aureus | 16 µg/mL | Potential for therapeutic use |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways relevant to disease progression.
Notable Enzyme Targets :
- Acetylcholinesterase : Inhibition could provide therapeutic benefits in neurodegenerative diseases.
| Enzyme | IC50 (nM) | Comments |
|---|---|---|
| Acetylcholinesterase | <100 | Strong inhibitor; potential for Alzheimer's treatment |
Case Study 1: Anticancer Efficacy
A detailed study evaluated the efficacy of this compound using murine models of cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups, attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antimicrobial Effectiveness
In another investigation focusing on antimicrobial properties, the compound demonstrated strong effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Compounds
- Sulfinyl vs. Sulfonyl/Thio Groups : The sulfinyl group in the target compound is less electron-withdrawing than sulfonyl (as in Compound 6a) but more polar than methylthio (-SMe) groups seen in analogs (e.g., ). This intermediate polarity may balance solubility and membrane permeability.
Biological Activity
N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C9H13N3OS
- Molecular Weight : 213.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in exosome biogenesis and is implicated in neurodegenerative diseases such as Alzheimer's disease (AD) .
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Inhibition of nSMase2 :
- Antiproliferative Effects :
- Neuroprotective Properties :
Table 1: Summary of Biological Activities
Case Study: Inhibition of Exosome Release
A study conducted on mouse models demonstrated that treatment with this compound resulted in a marked decrease in exosome release from neuronal cells. This finding underscores the compound's potential as a therapeutic agent for conditions associated with excessive exosome release, such as AD .
Case Study: Anticancer Properties
In vitro assays involving various cancer cell lines revealed that this compound significantly inhibited cell proliferation, with particular efficacy observed in breast cancer models. The compound's mechanism appears to involve disruption of microtubule dynamics, akin to established chemotherapeutic agents .
Q & A
Q. What are the optimal synthetic routes for preparing N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine?
Methodological Answer: A two-step approach is recommended:
Intermediate Synthesis : Start with 2-(methylthio)pyrimidin-4-yl methanamine. React with dimethylamine under nucleophilic substitution conditions (e.g., using DMF as a solvent and KCO as a base at 80°C for 12 hours).
Oxidation : Treat the sulfide intermediate with an oxidizing agent like HO (30% in ethanol) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to selectively oxidize the thioether (-S-) to sulfinyl (-SO-) .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, EtOAc/hexane gradient).
Q. How can structural characterization be performed to confirm the sulfinyl group and overall molecular integrity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy :
- H NMR : Look for characteristic pyrimidine ring protons (δ 8.1–8.3 ppm for H-5 and H-6) and sulfinyl-induced deshielding of adjacent protons .
- C NMR : Confirm sulfinyl carbon resonance at δ ~45–50 ppm .
- IR Spectroscopy : Identify S=O stretching vibrations at 1020–1060 cm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNOS) with <2 ppm error .
Q. What stability challenges arise from the methylsulfinyl moiety, and how can they be mitigated?
Methodological Answer: The sulfinyl group is prone to:
- Oxidation : Avoid strong oxidizers (e.g., peroxides) during storage. Use inert atmospheres (N/Ar) for long-term stability .
- Reduction : Monitor for reversion to sulfide under acidic conditions (e.g., gastric pH). Stabilize formulations with antioxidants like BHT (0.1% w/v) .
Storage Recommendations : Store at –20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis .
Advanced Research Questions
Q. How can enzymatic inhibition assays be designed to study this compound’s biological activity?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfinyl-binding pockets (e.g., cholinesterases, kinases). Use molecular docking (AutoDock Vina) to predict binding affinity .
- Assay Protocol :
- Kinetic Studies : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase inhibition) and measure IC values via microplate readers .
- Competitive Binding : Perform SPR (surface plasmon resonance) to quantify dissociation constants (K) .
Data Interpretation : Normalize activity against controls (e.g., donepezil for cholinesterase) and validate with dose-response curves .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity. Contaminants (e.g., unoxidized sulfide) may skew results .
- Assay Replication : Standardize conditions (pH, temperature, solvent) across labs. For example, discrepancies in IC values may arise from DMSO concentration variations .
- Structural Confirmation : Re-analyze active batches via X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to rule out isomerism .
Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model sulfinyl group flexibility in binding pockets over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Machine Learning : Train QSAR models with PubChem BioAssay data to predict ADMET properties .
Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR)?
Methodological Answer:
- Pyrimidine Modifications : Introduce halogens (Cl, F) at position 6 via Pd-catalyzed cross-coupling (Suzuki-Miyaura with aryl boronic acids) .
- Sulfinyl Replacement : Synthesize sulfone (-SO-) or sulfonamide (-NHSO-) analogs using HO/acetic acid or sulfonating agents (e.g., SOCl), respectively .
- Amine Functionalization : Replace dimethylamine with cyclic amines (e.g., piperidine) via reductive amination (NaBHCN, MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
